(2-chloroacetyl)-L-serine

Catalog No.
S15814591
CAS No.
M.F
C5H8ClNO4
M. Wt
181.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-chloroacetyl)-L-serine

Product Name

(2-chloroacetyl)-L-serine

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C5H8ClNO4

Molecular Weight

181.57 g/mol

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1

InChI Key

SGCJRDDJGFXEAB-VKHMYHEASA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CCl)O

(2-chloroacetyl)-L-serine is a derivative of the amino acid L-serine, featuring a chloroacetyl group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural similarity to other biologically active molecules. The chloroacetyl moiety introduces electrophilic characteristics, making it susceptible to nucleophilic attack, which can facilitate various

  • Substitution Reactions: The chloroacetyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water, the chloroacetyl group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation and Reduction Reactions: This compound can also be oxidized or reduced under suitable conditions to produce different products, expanding its utility in synthetic chemistry .

(2-chloroacetyl)-L-serine's biological activity is largely influenced by its parent compound, L-serine, which plays a crucial role in neurotransmission and neuroprotection. L-serine is a precursor for D-serine, an important co-agonist of the N-methyl-D-aspartate receptor, which is involved in synaptic plasticity and memory function. Research indicates that L-serine supplementation may enhance cognitive functions and mitigate neurotoxicity associated with various neurological disorders . The unique structural modifications in (2-chloroacetyl)-L-serine could potentially affect its interaction with biological targets compared to L-serine.

The synthesis of (2-chloroacetyl)-L-serine typically involves:

  • Starting Materials: L-serine is reacted with chloroacetyl chloride or another chloroacetylating agent.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent under controlled temperatures to optimize yield and minimize side reactions. A base like triethylamine may be used to neutralize hydrochloric acid formed during the reaction.
  • Purification: After completion, the product can be purified through crystallization or chromatography techniques .

(2-chloroacetyl)-L-serine has several potential applications:

  • Pharmaceutical Development: Due to its structural similarity to bioactive compounds, it may serve as a lead compound in drug discovery for neurological disorders.
  • Research Tool: It can be used in studies investigating the mechanisms of neurotransmission and synaptic plasticity.
  • Synthetic Chemistry: The compound's reactivity allows it to be utilized in synthesizing more complex molecules through various chemical transformations .

Several compounds share structural or functional similarities with (2-chloroacetyl)-L-serine:

Compound NameStructure SimilarityBiological Activity
L-SerineParent compoundNeurotransmitter precursor
D-SerineIsomer of L-serineNMDA receptor co-agonist
Chloroacetyl-L-alanineSimilar functional groupPotential neuroactive properties
3-Chloropropanoic acidRelated halogenated compoundNeurotoxic effects observed

Uniqueness

(2-chloroacetyl)-L-serine's uniqueness lies in its specific chloroacetyl modification, which enhances its electrophilicity compared to other amino acid derivatives. This feature could lead to distinct reactivity patterns and biological interactions not observed in its parent compounds or other derivatives.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.0141854 g/mol

Monoisotopic Mass

181.0141854 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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